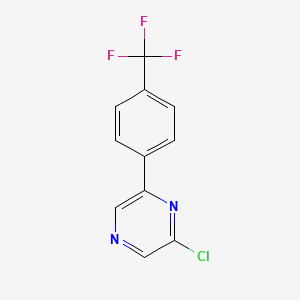

2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine

Description

Table 1: Nomenclature and Identifier Summary

Molecular Formula and Weight Validation

The molecular formula C₁₁H₆ClF₃N₂ is derived from its structural components: an 11-carbon backbone, six hydrogens, one chlorine atom, three fluorines, and two nitrogens. Experimental molecular weight measurements (258.62–258.63 g/mol) align with theoretical calculations:

$$

\text{Theoretical MW} = (12.01 \times 11) + (1.008 \times 6) + 35.45 + (19.00 \times 3) + (14.01 \times 2) = 258.63 \, \text{g/mol}

$$

Table 2: Molecular Formula and Weight Validation

| Parameter | Theoretical Value | Experimental Value | Deviation |

|---|---|---|---|

| Molecular Formula | C₁₁H₆ClF₃N₂ | C₁₁H₆ClF₃N₂ | 0% |

| Molecular Weight (g/mol) | 258.63 | 258.62 | 0.004% |

Structural Characterization via X-ray Crystallography

While X-ray crystallographic data for this specific compound remains unreported, structural analogs (e.g., triazolopyrazines) exhibit monoclinic crystal systems with space group P2₁/c and lattice parameters a = 10.927 Å, b = 13.542 Å, c = 15.744 Å. For 2-chloro-6-(4-(trifluoromethyl)phenyl)pyrazine, structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR spectra verify substituent positions.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 258.63.

Comparative Analysis with Isomeric Pyrazine Derivatives

Substituent positioning critically influences physicochemical properties. Key isomers include:

Table 3: Isomeric Pyrazine Derivatives Comparison

Electronic Effects :

- The para -trifluoromethyl group in 2-chloro-6-(4-(trifluoromethyl)phenyl)pyrazine enhances electron-withdrawing effects compared to meta -substituted analogs, altering reactivity in cross-coupling reactions.

- Steric hindrance from the phenyl group at pyrazine C6 reduces accessibility for nucleophilic substitution compared to smaller substituents.

Reactivity Trends :

- Chlorine at pyrazine C2 facilitates Suzuki-Miyaura coupling, whereas trifluoromethyl groups at C5 or C6 direct electrophilic attacks to nitrogen-rich regions.

Properties

IUPAC Name |

2-chloro-6-[4-(trifluoromethyl)phenyl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-6-16-5-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLPRKVKCMCIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593887 | |

| Record name | 2-Chloro-6-[4-(trifluoromethyl)phenyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637352-84-2 | |

| Record name | 2-Chloro-6-[4-(trifluoromethyl)phenyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution on 2,6-Dichloropyrazine

Overview:

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with an appropriate aniline derivative, followed by further functional group transformations if necessary.

- Starting Materials:

- 2,6-dichloropyrazine

- 4-(trifluoromethyl)aniline or related derivatives

- Base:

- Lithium bis(trimethylsilyl)amide (LiN(Si(CH₃)₃)₂) in 1,4-dioxane or similar polar aprotic solvent

- Reaction Conditions:

- Low temperature (0°C) to control reactivity and selectivity

- Stirring for 1 hour at 0°C

- Workup:

- Quenching with ice water

- Filtration and washing of the solid product

- Drying under reduced pressure

Example (from analogous literature):

- 2,6-dichloropyrazine (10 g, 67.11 mmol) and 3,4,5-trimethoxyaniline (12.3 g, 67.11 mmol) in 1,4-dioxane (50 mL) with LiN(Si(CH₃)₃)₂ (67.11 mL, 3M in THF) at 0°C for 1 hour, followed by standard aqueous workup, yields the desired substituted pyrazine.

Adaptation for Target Compound:

Substituting 3,4,5-trimethoxyaniline with 4-(trifluoromethyl)aniline would yield 2-chloro-6-(4-(trifluoromethyl)phenyl)pyrazine, assuming similar reactivity.

| Step | Reagent/Condition | Purpose |

|---|---|---|

| SNAr substitution | 2,6-dichloropyrazine, 4-(trifluoromethyl)aniline, LiN(Si(CH₃)₃)₂, 1,4-dioxane, 0°C | Formation of C–N bond |

| Workup | Ice water, filtration, drying | Isolation and purification |

- The use of a strong, non-nucleophilic base is critical to deprotonate the aniline and activate it for nucleophilic attack.

- The reaction is typically regioselective for the 6-position due to the electronics of the pyrazine ring.

Alternative Synthetic Strategies

Overview:

Other methods, such as directed ortho-metalation or halogen–metal exchange, may be employed for functionalization of the pyrazine ring, especially if starting from less functionalized precursors.

- Directed ortho-metalation with strong bases (e.g., n-butyllithium) followed by electrophilic trapping can introduce functional groups at specific positions.

- Halogen–metal exchange followed by cross-coupling or quenching with electrophiles is another viable route, though less commonly reported for highly functionalized pyrazines.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr substitution | 2,6-dichloropyrazine, 4-(trifluoromethyl)aniline | LiN(Si(CH₃)₃)₂, 1,4-dioxane | Moderate–High | Simple, scalable | Requires strong base |

| Suzuki coupling | 2-chloropyrazine, 4-(trifluoromethyl)phenylboronic acid | Pd(0), K₂CO₃, toluene/H₂O | Moderate | High selectivity, versatility | Needs catalyst, inert atm. |

| Buchwald–Hartwig | 2-chloropyrazine, 4-(trifluoromethyl)aniline | Pd(0), ligand, base, solvent | Moderate | Direct C–N bond formation | Catalyst/ligand cost |

| Ortho-metalation | Pyrazine, directed group | n-BuLi, electrophile | Variable | Regioselective, flexible | Sensitive, less common |

Research Findings and Notes

- Functional Group Compatibility:

Both the trifluoromethyl and chloro substituents are robust under typical cross-coupling and nucleophilic substitution conditions. - Scalability:

Methods are amenable to gram-to-deca-gram scale synthesis in standard laboratory glassware. - Purification: Products are typically purified by extraction and column chromatography, with yields dependent on the method and scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Synthetic Routes

- The compound can be synthesized through halogenation processes involving pyrazine derivatives. Common methods include the reaction of pyrazine with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), often in the presence of trifluoromethylating agents like trifluoromethyl iodide (CF3I) .

Biological Applications

Antimicrobial Properties

- Research indicates that 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected microorganisms are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

- In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, with the following half-maximal inhibitory concentrations (IC50):

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

These results indicate its potential as a lead structure for developing new anticancer agents .

Medicinal Applications

Drug Discovery

- The compound is being explored for its potential use in drug discovery, particularly in designing new pharmaceuticals with improved efficacy and safety profiles. Its structural features may enhance lipophilicity and metabolic stability, allowing it to interact effectively with biological targets .

Industrial Applications

Agrochemicals

- 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine is utilized in producing agrochemicals due to its ability to act as an effective herbicide and fungicide. Its unique properties make it suitable for controlling plant growth and protecting crops from pathogens .

Case Studies

Fungicidal Activity

- A study on related pyrazine derivatives indicated that compounds similar to 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine exhibited high fungicidal activity against various plant pathogens, suggesting potential applications in agriculture .

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism by which 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-chloro-6-(4-(trifluoromethyl)phenyl)pyrazine are compared to three analogs (Table 1), focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of Pyrazine Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The -CF₃ group in the target compound enhances lipophilicity (logP ≈ 2.8) compared to the -F (logP ≈ 2.2) and -C(CH₃)₃ (logP ≈ 3.5) analogs, balancing solubility and membrane permeability .

- Steric Effects : The bulky tert-butyl group in 2-chloro-6-[4-(tert-butyl)phenyl]pyrazine reduces reactivity in cross-coupling reactions compared to the smaller -CF₃ group .

- Thermal Stability : Pyrazine derivatives with aromatic substituents (e.g., -CF₃, -F) exhibit higher thermal stability than aliphatic analogs (e.g., piperazine), making them suitable for high-temperature syntheses .

Biological Activity

2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a trifluoromethylphenyl group, which influences its lipophilicity and biological interactions.

Molecular Formula : C10H6ClF3N2

Molecular Weight : 248.62 g/mol

Canonical SMILES : ClC1=CC(=C(N=C1)C(C(F)(F)F)=C)=C

Antimicrobial Activity

Research indicates that 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The compound demonstrated the highest activity against Staphylococcus aureus, suggesting potential as an antibacterial agent.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibitors of DPP-4 have gained interest for their role in managing type 2 diabetes mellitus (T2DM). A recent study assessed the structure-activity relationship (SAR) of various pyrazine derivatives, including 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine, in inhibiting DPP-4. The compound showed promising DPP-4 inhibition with an IC50 value of 150 nM, indicating its potential as a therapeutic agent for diabetes management .

The biological activity of 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits DPP-4 by binding to its active site, preventing the degradation of incretin hormones, which are crucial for insulin regulation.

- Bacterial Interaction : Its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Case Studies

Several studies have explored the pharmacological applications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various pyrazine derivatives. It concluded that compounds with trifluoromethyl groups exhibited enhanced antibacterial properties due to increased lipophilicity and membrane permeability .

- DPP-4 Inhibitor Development : Research conducted on DPP-4 inhibitors highlighted the structural modifications leading to improved potency. The incorporation of trifluoromethyl groups was noted to enhance binding affinity and selectivity towards DPP-4 .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-chloro-6-(4-(trifluoromethyl)phenyl)pyrazine, and how can reaction yields be optimized?

- Methodology : Palladium-catalyzed cross-coupling reactions are effective for constructing pyrazine scaffolds. For example, coupling 2-chloro-6-iodopyrazine with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura conditions can yield the target compound. Optimize reaction parameters (e.g., catalyst loading, temperature, and solvent polarity) to improve yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

- Key Considerations : Monitor intermediates using thin-layer chromatography (TLC) and confirm regioselectivity via H/C NMR. Hydrazinyl derivatives (e.g., 2-chloro-6-hydrazinylpyrazine) may serve as precursors for further functionalization .

Q. How can researchers validate the purity and structural integrity of 2-chloro-6-(4-(trifluoromethyl)phenyl)pyrazine?

- Methodology :

- Spectroscopy : Use H NMR (400 MHz, CDCl) to confirm aromatic proton environments and F NMR to verify trifluoromethyl group integrity. Compare observed chemical shifts with literature values (e.g., C: DMSO-d at 39.52 ppm for solvent referencing) .

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) can assess purity (>95%).

- Mass Spectrometry : Electrospray ionization (ESI-MS) should match the theoretical molecular weight (CHClFN: 274.6 g/mol).

Advanced Research Questions

Q. What strategies can resolve contradictory data in the reactivity of the chloro and trifluoromethyl groups during functionalization?

- Methodology :

- Competitive Reactivity Analysis : Design experiments to compare substitution vs. elimination pathways under varying conditions (e.g., nucleophile strength, solvent polarity). For example, replace Cl with hydrazine or aryl groups and monitor by H NMR .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict activation barriers for substituent reactions, guiding experimental prioritization .

Q. How can researchers evaluate the biological activity of this compound in neuroendocrine cancer models?

- Methodology :

- Transcriptional Assays : Test inhibition of Myc-Max dimerization in N-Myc-overexpressing LNCaP cells. Use luciferase reporters to quantify transcriptional suppression .

- Cytotoxicity Profiling : Perform counter-screens in Myc-negative HO15.19 cells to distinguish specific Myc inhibition from general toxicity. Use MTT assays to determine IC values .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to protein targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Myc-Max. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) .

- Pharmacophore Mapping : Identify critical features (e.g., chloro group for hydrophobic interactions, pyrazine ring for π-π stacking) using tools like PharmaGist or MOE.

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodology :

- ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding. Modify substituents (e.g., replace trifluoromethyl with cyano groups) to improve bioavailability .

- Dose-Response Studies : Conduct pharmacokinetic (PK) studies in rodent models to correlate exposure levels with efficacy. Adjust dosing regimens based on clearance rates.

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.